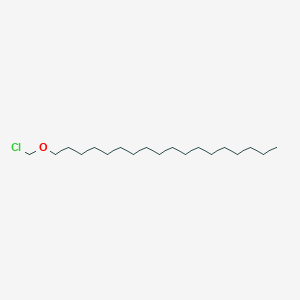

1-(Chloromethoxy)octadecane

Description

Properties

Molecular Formula |

C19H39ClO |

|---|---|

Molecular Weight |

319.0 g/mol |

IUPAC Name |

1-(chloromethoxy)octadecane |

InChI |

InChI=1S/C19H39ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20/h2-19H2,1H3 |

InChI Key |

DVHSGCVPLAYGIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Chloromethoxy)octadecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Chloromethoxy)octadecane, a long-chain chloroalkyl ether. While this specific compound is not extensively described in current literature, this document extrapolates from established methodologies for the synthesis of similar chloromethyl ethers. Detailed experimental protocols, predicted physicochemical properties, and expected spectral characterization data are presented. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development who may utilize long-chain alkyl ethers as intermediates or key structural motifs.

Introduction

This compound is an organic compound featuring a long C18 alkyl chain attached to a chloromethoxy group. Such molecules are of interest in various fields, including their use as protecting groups in complex organic syntheses and as intermediates in the preparation of pharmacologically active molecules. The lipophilic octadecyl chain can significantly influence the solubility and transport properties of a parent molecule, a feature often exploited in drug design. The reactive chloromethyl ether moiety allows for a variety of subsequent chemical transformations.

This guide details a proposed synthetic route for this compound from 1-octadecanol, formaldehyde, and hydrogen chloride. Furthermore, it provides a comprehensive summary of the expected analytical data for the characterization of the final product.

Synthesis of this compound

The synthesis of this compound can be achieved by reacting 1-octadecanol with formaldehyde and hydrogen chloride. This method is a common approach for the preparation of chloromethyl ethers from alcohols.[1][2] The reaction proceeds via the acid-catalyzed formation of a hemiacetal from the alcohol and formaldehyde, which is subsequently converted to the chloromethyl ether by reaction with hydrogen chloride.

Experimental Protocol

Materials:

-

1-Octadecanol (Stearyl alcohol)

-

Paraformaldehyde

-

Anhydrous Calcium Chloride

-

Concentrated Hydrochloric Acid

-

Sodium Bicarbonate

-

Anhydrous Magnesium Sulfate

-

Anhydrous Diethyl Ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, a solution of 1-octadecanol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) is prepared.

-

An excess of paraformaldehyde (approximately 1.5-2.0 eq.) is added to the solution.

-

The flask is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the stirred suspension. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the gas inlet is removed, and the reaction mixture is allowed to warm to room temperature.

-

The mixture is then washed sequentially with cold water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification of the product can be achieved by vacuum distillation or column chromatography on silica gel.

Note: Chloromethyl ethers are known to be potentially carcinogenic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₉H₃₉ClO |

| Molecular Weight | 318.96 g/mol |

| Appearance | Colorless to pale yellow waxy solid or liquid[4] |

| Boiling Point | Expected to be high, likely >200 °C at reduced pressure |

| Melting Point | Expected to be slightly above room temperature |

| Solubility | Insoluble in water; soluble in organic solvents[5][6] |

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The expected data are extrapolated from known spectra of similar compounds.[7][8][9][10][11]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5 | Singlet | 2H | -O-CH₂ -Cl |

| ~3.6 | Triplet | 2H | -O-CH₂ -(CH₂)₁₆-CH₃ |

| ~1.6 | Multiplet | 2H | -O-CH₂-CH₂ -(CH₂)₁₅-CH₃ |

| 1.2-1.4 | Broad | ~30H | -(CH₂ )₁₅- |

| ~0.9 | Triplet | 3H | -CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

| Chemical Shift (δ, ppm) | Assignment |

| ~80-85 | -O-C H₂-Cl |

| ~70-75 | -O-C H₂- |

| ~32 | -O-CH₂-C H₂- |

| ~29-30 (multiple peaks) | -(C H₂)₁₄- |

| ~22-23 | -C H₂-CH₃ |

| ~14 | -C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920-2850 | Strong | C-H stretching (alkyl chain) |

| 1470-1460 | Medium | C-H bending (alkyl chain) |

| 1150-1050 | Strong | C-O-C stretching (ether linkage)[11] |

| 800-600 | Strong | C-Cl stretching |

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| [M]+ | Molecular ion peak (expected to be of low intensity) |

| [M-Cl]+ | Fragment corresponding to the loss of a chlorine atom |

| [M-C₁₈H₃₇]+ | Fragment corresponding to the chloromethoxy cation (CH₂OCl)⁺ |

| C₁₈H₃₇⁺ | Fragment corresponding to the octadecyl cation |

| A series of peaks separated by 14 amu (CH₂) due to fragmentation of the alkyl chain |

Visualizations

Synthesis Workflow

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 3. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 4. spectrabase.com [spectrabase.com]

- 5. Physical And Chemical Properties Of Ethers, Important Topics For JEE Main 2024 [pw.live]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chloromethyl ethyl ether(3188-13-4) 1H NMR spectrum [chemicalbook.com]

- 8. Chloromethyl methyl ether(107-30-2) 13C NMR spectrum [chemicalbook.com]

- 9. Chloromethyl methyl ether(107-30-2) 1H NMR spectrum [chemicalbook.com]

- 10. Chloromethyl methyl ether(107-30-2) IR Spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Structural Analysis and Confirmation of 1-(Chloromethoxy)octadecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and confirmation of 1-(Chloromethoxy)octadecane. Due to the limited availability of direct experimental data for this specific compound, this document outlines methodologies and expected analytical results based on established principles for analogous long-chain chloromethyl alkyl ethers. The guide details plausible synthetic routes, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a logical workflow for structural verification. This information is intended to serve as a valuable resource for researchers working with or synthesizing this and related compounds.

Introduction

This compound is a chloromethyl ether derivative of the long-chain fatty alcohol, octadecanol. Chloromethyl alkyl ethers are a class of reactive compounds often utilized in organic synthesis as protecting groups for alcohols or as intermediates in the formation of other functional groups. The long octadecyl chain imparts significant lipophilicity to the molecule. The inherent reactivity of the chloromethoxy group, however, can make these compounds challenging to synthesize and isolate, potentially leading to instability, particularly during purification steps like distillation.

This guide presents a theoretical framework for the synthesis and structural elucidation of this compound, providing researchers with the necessary information to approach its preparation and characterization.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are calculated based on its chemical structure and can be useful for predicting its behavior in various experimental settings.

| Property | Predicted Value |

| Molecular Formula | C₁₉H₃₉ClO |

| Molecular Weight | 319.96 g/mol |

| Appearance | Colorless to yellowish liquid or low-melting solid |

| Boiling Point | Expected to be high, with potential decomposition |

| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane) |

Table 1: Predicted Physicochemical Properties of this compound

Synthesis and Purification

Two primary methods are proposed for the synthesis of this compound, based on general procedures for the preparation of chloromethyl alkyl ethers.

Method 1: Reaction of Octadecanol with Formaldehyde and Hydrogen Chloride

This classic method involves the reaction of the parent alcohol with an excess of formaldehyde (or its trimer, paraformaldehyde) and saturation with anhydrous hydrogen chloride gas.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve octadecanol (1 equivalent) in a suitable inert solvent (e.g., dichloromethane).

-

Add paraformaldehyde (1.5 equivalents) to the solution.

-

Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cease the HCl stream and purge the solution with nitrogen gas to remove excess HCl.

-

Wash the organic phase with ice-cold saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to yield the crude product.

Method 2: Reaction of Bis(octadecyloxy)methane with an Acid Halide

This method, catalyzed by a Lewis acid such as a Zinc(II) salt, offers a potentially milder alternative that may reduce the formation of byproducts.[1][2]

Experimental Protocol:

-

Synthesize the formal, bis(octadecyloxy)methane, by reacting octadecanol with paraformaldehyde in the presence of a catalytic amount of strong acid (e.g., p-toluenesulfonic acid) and removing the water formed.

-

In a dry flask under an inert atmosphere, dissolve the purified bis(octadecyloxy)methane in an anhydrous solvent.

-

Add a catalytic amount of a Zinc(II) salt (e.g., ZnBr₂).

-

Slowly add one equivalent of an acid halide (e.g., acetyl chloride) to the mixture at room temperature.

-

Stir the reaction until completion, as monitored by TLC or ¹H NMR.

-

The resulting solution containing this compound can potentially be used directly in subsequent reactions. For isolation, a careful workup and purification by flash chromatography on silica gel (if stable enough) would be required.

Note on Purification: Due to the potential for decomposition at elevated temperatures, purification by distillation is likely not feasible.[3] Flash column chromatography on silica gel, using a non-polar eluent system and performed rapidly at room temperature, is the recommended method for purification.

Structural Analysis and Confirmation

The confirmation of the structure of this compound relies on a combination of spectroscopic techniques. The expected data is summarized in Table 2.

| Technique | Expected Observations |

| ¹H NMR | Singlet for -O-CH₂-Cl protons (~5.5-5.7 ppm). Triplet for -O-CH₂- protons of the octadecyl chain (~3.6-3.8 ppm). Multiplet for the long alkyl chain protons (~1.2-1.6 ppm). Triplet for the terminal methyl group protons (~0.8-0.9 ppm). |

| ¹³C NMR | Signal for -O-CH₂-Cl carbon (~80-85 ppm). Signal for -O-CH₂- carbon of the octadecyl chain (~70-75 ppm). Series of signals for the alkyl chain carbons (~22-32 ppm). Signal for the terminal methyl carbon (~14 ppm). |

| IR Spectroscopy | C-H stretching of the alkyl chain (~2850-2960 cm⁻¹). C-O stretching of the ether linkage (~1100-1150 cm⁻¹). C-Cl stretching (~650-850 cm⁻¹). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) may be weak or absent. Characteristic fragment ions resulting from the loss of Cl (M-35), OCH₂Cl (M-81), and cleavage of the ether bond. A prominent peak corresponding to the octadecyl carbocation (C₁₈H₃₇⁺). |

Table 2: Predicted Spectroscopic Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most characteristic signal in the proton NMR spectrum is the singlet for the two protons of the chloromethoxy group (-O-CH₂ -Cl), which is expected to appear at a downfield chemical shift due to the deshielding effects of the adjacent oxygen and chlorine atoms.[4][5] The methylene group of the octadecyl chain attached to the ether oxygen (-O-CH₂ -(CH₂)₁₆CH₃) will appear as a triplet. The remaining methylene protons of the long alkyl chain will produce a broad multiplet, and the terminal methyl group will be an upfield triplet.

-

¹³C NMR: The carbon of the chloromethoxy group (-O-C H₂-Cl) will be significantly downfield. The carbon of the octadecyl chain attached to the ether oxygen (-O-C H₂-) will also be in the ether region. The remaining carbons of the long alkyl chain will appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong C-H stretching vibrations of the long alkyl chain.[6] The key diagnostic peaks will be the C-O stretching of the ether linkage and the C-Cl stretching vibration.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to produce a fragmentation pattern characteristic of long-chain alkyl ethers.[7][8] The molecular ion peak may be of low intensity. Key fragmentation pathways would include the loss of a chlorine radical, the loss of the chloromethoxy group, and alpha-cleavage at the ether linkage. The fragmentation pattern will likely be dominated by ions corresponding to the long alkyl chain.

Logical Workflow for Structural Analysis

The following diagram illustrates a logical workflow for the synthesis, purification, and structural confirmation of this compound.

References

- 1. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.ru [2024.sci-hub.ru]

- 3. GT Digital Repository [repository.gatech.edu]

- 4. Chloromethyl ethyl ether(3188-13-4) 1H NMR spectrum [chemicalbook.com]

- 5. Chloromethyl methyl ether(107-30-2) 1H NMR [m.chemicalbook.com]

- 6. Chloromethyl methyl ether(107-30-2) IR Spectrum [m.chemicalbook.com]

- 7. Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

Theoretical Reactivity of 1-(Chloromethoxy)octadecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a theoretical examination of the reactivity of 1-(Chloromethoxy)octadecane. In the absence of direct experimental or computational studies on this specific molecule, this guide extrapolates from established principles of physical organic chemistry and available data on analogous, shorter-chain α-chloroalkyl ethers. The primary focus is on predicting the likely reaction mechanisms, the influence of the long alkyl chain on reactivity, and providing a framework for future experimental and computational investigations.

Introduction

This compound is a long-chain α-chloroalkyl ether. α-Chloroalkyl ethers are a class of organic compounds known for their utility as alkylating agents, particularly for the introduction of protecting groups in organic synthesis. For instance, chloromethyl methyl ether (CMME) is a common reagent for introducing the methoxymethyl (MOM) protecting group for alcohols.[1] The reactivity of these compounds is centered around the C-Cl bond, which is activated by the adjacent ether oxygen. This activation facilitates nucleophilic substitution reactions. However, the presence of the long C18 alkyl chain in this compound is expected to significantly influence its physical properties and chemical reactivity compared to its more volatile, short-chain counterparts. This guide aims to provide a theoretical foundation for understanding and predicting the chemical behavior of this molecule.

Predicted Reaction Mechanisms

The principal mode of reaction for this compound is expected to be nucleophilic substitution at the chloromethyl carbon. Two primary mechanisms, the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways, are likely to be in competition. The operative mechanism will be dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The SN2 Mechanism

The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs.[2] For a primary alkyl halide, which is the structural class of this compound, the SN2 pathway is generally favored due to the relatively unhindered nature of the reaction center.[3]

Key Features of the SN2 Pathway for this compound:

-

Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[2]

-

Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with an inversion of stereochemistry.

-

Nucleophile: Strong, unhindered nucleophiles favor the SN2 mechanism.

-

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal as they can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity.[3]

The SN1 Mechanism

The SN1 mechanism is a two-step process that proceeds through a carbocation intermediate.[2] While primary alkyl halides typically do not undergo SN1 reactions due to the instability of primary carbocations, α-chloroalkyl ethers are an exception. The adjacent ether oxygen can stabilize the carbocation through resonance, making the SN1 pathway more accessible than for a simple primary alkyl chloride.[4]

Key Features of the SN1 Pathway for this compound:

-

Kinetics: The rate-determining step is the unimolecular dissociation of the chloride ion to form the carbocation. Therefore, the reaction rate is primarily dependent on the concentration of the substrate (Rate = k[Substrate]).[2]

-

Stereochemistry: If the reaction were to occur at a chiral center, it would lead to racemization due to the planar nature of the carbocation intermediate, which can be attacked from either face by the nucleophile.

-

Nucleophile: Weak nucleophiles (e.g., water, alcohols) favor the SN1 mechanism as they are not strong enough to force an SN2 reaction and can wait for the formation of the carbocation.[5]

-

Solvent: Polar protic solvents (e.g., water, ethanol, methanol) are required to stabilize the carbocation intermediate and the departing leaving group through hydrogen bonding and dipole-ion interactions.[3]

Influence of the Octadecyl Chain

The long octadecyl (C18H37) chain is a defining feature of this compound and is predicted to have the following effects on its reactivity:

-

Steric Hindrance: While the reaction center is a primary carbon, the bulky octadecyl group may introduce some steric hindrance, potentially slowing down the rate of SN2 reactions compared to smaller analogues like CMME.

-

Solubility: The long, nonpolar alkyl chain will render the molecule highly soluble in nonpolar organic solvents and poorly soluble in polar solvents like water.[6] This will necessitate the use of appropriate solvent systems for reactions. For reactions with polar, charged nucleophiles, a polar aprotic solvent that can dissolve both reactants would be necessary.

-

Reactivity: Studies on other homologous series of compounds have shown that increasing the alkyl chain length can sometimes lead to a decrease in reactivity.[6] This is often attributed to a combination of steric and electronic effects, as well as changes in the solvation of the transition state. It is plausible that this compound will be less reactive than its shorter-chain counterparts.

Quantitative Data from Analogous Systems

Direct quantitative kinetic or thermodynamic data for this compound is not available in the published literature. However, we can extrapolate qualitative trends from data on related compounds.

| Compound | Predicted Relative Reactivity | Factors Influencing Reactivity |

| Chloromethyl methyl ether (CMME) | High | Minimal steric hindrance, high electrophilicity. |

| 1-(Chloromethoxy)butane | Moderate | Increased steric hindrance compared to CMME. |

| This compound | Low to Moderate | Significant steric influence from the C18 chain, poor solubility in polar protic solvents. |

| bis(Chloromethyl) ether (BCME) | Very High | Bifunctional, highly reactive, potent carcinogen.[7] |

Proposed Experimental Protocols for Reactivity Studies

To empirically determine the reactivity and reaction mechanisms of this compound, the following experimental protocols are proposed:

Kinetic Studies

Objective: To determine the rate law of the reaction with a given nucleophile to distinguish between SN1 and SN2 mechanisms.

Methodology:

-

Reactant Preparation: Prepare standard solutions of this compound and a selected nucleophile (e.g., sodium azide for a strong nucleophile, or ethanol for a weak nucleophile/solvolysis) in a suitable solvent (e.g., acetonitrile for sodium azide, or neat ethanol for solvolysis).

-

Reaction Monitoring: Initiate the reaction in a thermostatted vessel. At timed intervals, withdraw aliquots and quench the reaction (e.g., by rapid cooling or addition of a neutralizing agent).

-

Analysis: Analyze the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the concentration of the reactant versus time. Determine the order of the reaction with respect to each reactant by varying their initial concentrations and observing the effect on the initial reaction rate.

Product Analysis and Stereochemical Studies

Objective: To identify the products of the reaction and determine the stereochemical outcome if a chiral variant of the substrate or nucleophile is used.

Methodology:

-

Reaction Scale-up: Perform the reaction on a preparative scale to isolate a sufficient quantity of the product.

-

Product Isolation: After the reaction is complete, use standard workup and purification techniques (e.g., extraction, column chromatography) to isolate the product.

-

Structural Characterization: Characterize the structure of the product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

-

Stereochemical Analysis (if applicable): If a chiral substrate is used, analyze the stereochemistry of the product using techniques such as polarimetry or chiral HPLC to determine if the reaction proceeded with inversion (indicative of SN2) or racemization (indicative of SN1).

Visualizations of Theoretical Pathways

Reaction Mechanisms

References

- 1. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 7. oehha.ca.gov [oehha.ca.gov]

A Deep Dive into Chloromethoxyalkanes: From Discovery to Synthetic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chloromethoxyalkanes, a class of α-chloro ethers, have carved a significant niche in the landscape of organic chemistry. From their initial discovery to their modern--day applications as versatile reagents and protecting groups, these compounds play a crucial role in the synthesis of complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of chloromethoxyalkanes, with a focus on their practical applications in research and drug development.

Discovery and Historical Context

The exploration of chloromethoxyalkanes dates back to the late 19th century. One of the earliest documented syntheses was that of chloromethyl methyl ether (CH₃OCH₂Cl), a cornerstone of this class of compounds. In 1894, the Belgian chemist Louis Henry reported a method for its preparation.[1] Henry's procedure involved the reaction of formaldehyde, methanol, and hydrogen chloride.[1] This classical method, though historically significant, is now often replaced by safer and more efficient synthetic routes due to the hazardous nature of the reagents and the potential for the formation of the highly carcinogenic by-product bis(chloromethyl) ether.[2]

The development of the Williamson ether synthesis in 1850 by Alexander Williamson laid the foundational principles for the formation of ether linkages, which is conceptually related to the structure of chloromethoxyalkanes.[3] While not a direct method for their synthesis, the understanding of ether formation was a critical precursor to the deliberate synthesis of α-chloro ethers. Over the years, various methods have been developed for the synthesis of a range of chloromethoxyalkanes, driven by their utility in organic synthesis.

Synthesis of Chloromethoxyalkanes

Several synthetic methodologies have been established for the preparation of chloromethoxyalkanes, each with its own advantages and limitations.

Classical Method (Henry, 1894)

The original synthesis of chloromethyl methyl ether involves the reaction of formaldehyde, methanol, and anhydrous hydrogen chloride.[1] While effective, this method requires careful handling of corrosive and toxic materials and can lead to the formation of hazardous impurities.

Acetal Cleavage with Acyl Halides

A more contemporary and safer approach involves the reaction of a dimethoxyalkane with an acyl halide, such as acetyl chloride, often in the presence of a Lewis acid catalyst like zinc acetate.[4] This method offers high purity and avoids the formation of bis(chloromethyl) ether.[2][4]

Reaction of Alcohols with Formaldehyde and Hydrogen Chloride

Substituted chloromethoxyalkanes can be prepared by reacting an alcohol with formaldehyde and hydrogen chloride. For instance, chloromethyl ethyl ether can be synthesized from ethanol, formaldehyde, and hydrogen chloride.[5][6]

Physical and Chemical Properties

Chloromethoxyalkanes are typically colorless liquids with characteristic pungent odors. Their physical properties, such as boiling point and density, vary with the size and structure of the alkyl group. The presence of the chlorine atom significantly influences their reactivity, making them potent electrophiles.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) at 25°C | Solubility in Water |

| Chloromethyl methyl ether | CH₃OCH₂Cl | 80.51 | 55-59 | 1.06 | Decomposes |

| Chloromethoxyethane | CH₃CH₂OCH₂Cl | 94.54 | 82-83 | 1.019 | Insoluble |

| 1-Chloromethoxypropane | CH₃(CH₂)₂OCH₂Cl | 108.57 | 108-110 | ~0.99 | Insoluble |

| 2-Chloromethoxypropane | (CH₃)₂CHOCH₂Cl | 108.57 | 94-96 | ~0.98 | Insoluble |

Table 1: Physical Properties of Selected Chloromethoxyalkanes.

Experimental Protocols

Synthesis of Chloromethyl Methyl Ether (MOM-Cl) via Acetal Cleavage

Materials:

-

Dimethoxymethane

-

Acetyl chloride

-

Zinc acetate (catalytic amount)

-

Anhydrous toluene

Procedure:

-

To a stirred solution of dimethoxymethane in anhydrous toluene under an inert atmosphere, add a catalytic amount of zinc acetate.

-

Slowly add acetyl chloride to the mixture at room temperature.

-

The reaction is typically complete within a few hours. The progress can be monitored by ¹H NMR spectroscopy.

-

The resulting solution of chloromethyl methyl ether in toluene and methyl acetate can be used directly in subsequent reactions.

Characterization:

-

¹H NMR (CDCl₃): δ 5.45 (s, 2H, -OCH₂Cl), 3.50 (s, 3H, -OCH₃).

-

¹³C NMR (CDCl₃): δ 83.0 (-OCH₂Cl), 57.0 (-OCH₃).

-

Mass Spectrometry (EI): m/z 80 (M⁺), 49, 45.

Protection of an Alcohol using MOM-Cl

Materials:

-

Alcohol substrate

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the alcohol substrate in anhydrous DCM under an inert atmosphere.

-

Add DIPEA to the solution.

-

Slowly add a solution of MOM-Cl in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Applications in Organic Synthesis and Drug Development

Chloromethoxyalkanes, particularly chloromethyl methyl ether (MOM-Cl), are widely used as protecting groups for alcohols, phenols, and other functional groups containing acidic protons.[7][8] The methoxymethyl (MOM) group is stable under a variety of reaction conditions, including those involving strong bases, organometallic reagents, and nucleophiles, but can be readily cleaved under acidic conditions.[7][9]

The use of chlorinated compounds is a significant strategy in drug discovery, with many approved drugs containing chlorine atoms.[10][11] While there are no major drugs where the chloromethoxy group itself is the key pharmacophore, its role as a protecting group is vital in the multi-step synthesis of many complex pharmaceutical agents. The ability to selectively protect and deprotect hydroxyl groups allows for the regioselective modification of molecules, a critical aspect of structure-activity relationship (SAR) studies and lead optimization in drug development.[12] For example, chloromethyl ethyl ether has been used in the synthesis of inhibitors of HIV-1 reverse transcriptase.[13]

Signaling Pathways and Experimental Workflows

While chloromethoxyalkanes are not typically direct modulators of biological signaling pathways, their application in the synthesis of bioactive molecules is crucial. The following diagrams illustrate the logical workflow for the use of chloromethoxyalkanes as protecting groups in a synthetic sequence.

Caption: Workflow for alcohol protection and deprotection using MOM-Cl.

Caption: Mechanism of alcohol protection with MOM-Cl.

Caption: Mechanism of MOM group deprotection under acidic conditions.

Conclusion

Chloromethoxyalkanes, since their discovery, have become indispensable tools in organic synthesis. Their reactivity as electrophiles and their utility as robust protecting groups have cemented their importance in the construction of complex molecular architectures. While their direct biological activity is not a primary focus of research, their role in enabling the synthesis of medicinally relevant compounds is undeniable. A thorough understanding of their properties, synthesis, and reaction mechanisms is therefore essential for researchers in both academic and industrial settings, particularly those engaged in drug discovery and development. As synthetic methodologies continue to evolve, the applications of this versatile class of compounds are likely to expand further.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 3. 1-Chloro-3-(2-methylpropoxy)propane | Benchchem [benchchem.com]

- 4. datapdf.com [datapdf.com]

- 5. CN101372448A - Production method of chloromethyl ethyl ether - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 9. adichemistry.com [adichemistry.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medicinal Chemistry [labome.com]

- 13. CAS 3188-13-4: (Chloromethoxy)ethane | CymitQuimica [cymitquimica.com]

Uncharted Territory: A Technical Guide to Potential Research Areas for 1-(Chloromethoxy)octadecane

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: 1-(Chloromethoxy)octadecane represents a novel chemical entity with a unique combination of a reactive chloromethoxy group and a long, lipophilic octadecane chain. While direct research on this specific molecule is not yet available in the public domain, its constituent parts suggest a rich landscape for potential scientific investigation. This technical guide aims to provide a comprehensive overview of prospective research avenues by extrapolating from the known chemistry and biological activity of analogous compounds, namely chloromethyl ethers and long-chain alkyl derivatives. The following sections outline potential synthetic routes, foreseeable reactions and applications, and hypothesized biological activities, offering a roadmap for future exploration of this promising, yet uncharacterized, molecule.

Physicochemical Properties and Synthesis

Based on its structural components, this compound is anticipated to be a lipophilic, likely liquid, compound at room temperature. A summary of the known properties of the closely related 1-chlorooctadecane is provided in Table 1 for reference.

Table 1: Physicochemical Properties of 1-Chlorooctadecane

| Property | Value | Reference |

| Molecular Formula | C18H37Cl | [1][2][3][4][5] |

| Molecular Weight | 288.94 g/mol | [2][6] |

| Boiling Point | 157-158 °C at 1.5 mmHg | [6][7] |

| Density | 0.849 g/mL at 25 °C | [6][7] |

| Refractive Index | n20/D 1.451 | [6][7] |

Proposed Synthesis of this compound

A plausible synthetic route to this compound could be adapted from established methods for the synthesis of other chloroalkyl ethers.[8][9][10] One such proposed method involves the reaction of 1,1-dimethoxyoctadecane with an acyl chloride in the presence of a Lewis acid catalyst, such as a zinc(II) salt. This reaction is known to produce haloalkyl ethers in high yield.[9][10][11]

Experimental Protocol: Proposed Synthesis of this compound

-

Preparation of the Acetal: In a three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve octadecanal in an excess of methanol. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and stir the mixture at room temperature for 24 hours. Neutralize the acid with a base (e.g., triethylamine), and remove the excess methanol under reduced pressure. The resulting residue, 1,1-dimethoxyoctadecane, can be purified by distillation or used directly in the next step.

-

Formation of the Chloroalkyl Ether: To the flask containing 1,1-dimethoxyoctadecane, add an appropriate solvent (e.g., toluene) and a catalytic amount of a Lewis acid (e.g., zinc bromide, 0.01 mol%).[11][12] Place an addition funnel containing an equimolar amount of acetyl chloride onto the flask.[11][12][13] Add the acetyl chloride dropwise to the reaction mixture while stirring.[12][13] The reaction is expected to be exothermic.[12][13] After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography or NMR spectroscopy.[11]

-

Workup and Purification: Upon completion, the reaction mixture can be used directly for subsequent reactions where the methyl acetate byproduct does not interfere.[8][9][10][11] Alternatively, for isolation of pure this compound, a careful aqueous workup is required to quench any remaining acetyl chloride and destroy the potentially carcinogenic chloromethyl ether.[11][12][14] The organic layer would then be separated, dried, and the solvent removed under reduced pressure. The final product could be purified by vacuum distillation.

Caption: Proposed synthetic pathway for this compound.

Potential Research Areas in Synthetic Chemistry

The reactive chloromethoxy group makes this compound a versatile intermediate for introducing the long octadecyl chain into various molecules.

Nucleophilic Substitution Reactions

The chlorine atom in this compound is expected to be a good leaving group, readily participating in nucleophilic substitution reactions (SN1 and SN2).[15] This opens up possibilities for the synthesis of a wide range of derivatives.

Table 2: Potential Nucleophilic Substitution Reactions

| Nucleophile | Product Class | Potential Application |

| Alcohols/Phenols | Long-chain ethers | Surfactants, emulsifiers |

| Amines | Long-chain amines | Quaternary ammonium salts (antimicrobials) |

| Thiols | Long-chain thioethers | Self-assembled monolayers, functionalized nanoparticles |

| Carboxylates | Long-chain esters | Plasticizers, lubricants |

| Cyanide | Long-chain nitriles | Precursors to acids and amines |

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF).

-

Add the desired nucleophile (e.g., sodium salt of an alcohol, an amine) to the solution. A base (e.g., sodium hydride, triethylamine) may be required if the nucleophile is not already deprotonated.

-

Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux) and monitor its progress.

-

Upon completion, perform an aqueous workup to remove salts and unreacted starting materials.

-

Purify the product by column chromatography, distillation, or recrystallization.

References

- 1. 1-Chlorooctadecane | C18H37Cl | CID 18815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Octadecane, 1-chloro- [webbook.nist.gov]

- 4. Octadecane, 1-chloro- [webbook.nist.gov]

- 5. Octadecane, 1-chloro- [webbook.nist.gov]

- 6. 1-クロロオクタデカン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. Collection - Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers1 - The Journal of Organic Chemistry - Figshare [figshare.com]

- 9. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. orgsyn.org [orgsyn.org]

- 14. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 15. nbinno.com [nbinno.com]

In-depth Technical Guide on 1-(Chloromethoxy)octadecane: Data Unavailability

It is crucial to distinguish 1-(Chloromethoxy)octadecane (also known as octadecyl chloromethyl ether) from the more thoroughly documented compound 1-Chlorooctadecane . These are distinct chemical entities with different structures and likely different toxicological and reactivity profiles. The majority of available safety information relates to 1-Chlorooctadecane and should not be substituted for data on this compound.

Limited Information Found:

While a comprehensive safety profile is unavailable, some information regarding the synthesis and application of this compound has been identified.

Synthesis: One documented method for the preparation of octadecyl chloromethyl ether involves the reaction of octadecyl alcohol with paraformaldehyde.[1][2] In this process, melted octadecyl alcohol is reacted with paraformaldehyde in a specialized kettle. Gaseous hydrochloric acid is then introduced under pressure with stirring until the reaction is complete.[1] This synthesis process involves hazardous materials and should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures.

Applications: this compound has been mentioned in patent literature as a component in organic cold chemical sterilant formulations.[3][4] Its role in these mixtures appears to be related to its chemical properties that contribute to the overall sterilizing effect.[3]

General Safety Precautions for Analogous Compounds:

Given the lack of specific data for this compound, a highly cautious approach is warranted. When handling this or any novel chemical, it is best practice to assume it is hazardous. The following general precautions, often recommended for chloroalkanes and ethers, should be considered as a minimum standard:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid direct contact with skin and eyes. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Due to the absence of quantitative safety data and detailed experimental protocols in the available literature, the requested data tables and Graphviz diagrams illustrating specific workflows or signaling pathways for this compound cannot be generated.

It is strongly recommended that any organization intending to work with this compound conduct a thorough hazard assessment and, if possible, obtain a Safety Data Sheet directly from the manufacturer or supplier. The information provided here is for informational purposes only and does not constitute a formal safety and handling guide.

References

- 1. scribd.com [scribd.com]

- 2. Textile auxiliaries and chemicals with processes & formulations | Smart business ideas | Startup ideas for women | Website business ideas | A small business plan [eiriindia.org]

- 3. sec.gov [sec.gov]

- 4. US5637307A - Method of immersion sterilization and organic cold chemical sterilant - Google Patents [patents.google.com]

The Solubility Profile of 1-(Chloromethoxy)octadecane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Chloromethoxy)octadecane. Due to the absence of specific experimental data in publicly available literature for this compound, this guide establishes a predicted solubility profile based on the well-understood principles of "like dissolves like" and the known solubility patterns of its constituent chemical moieties: a long-chain alkane, an ether, and an alkyl halide. Furthermore, this document outlines a detailed experimental protocol for the accurate determination of its solubility in various organic solvents, ensuring researchers can generate precise data for their specific applications.

Predicted Solubility of this compound

The molecular structure of this compound is dominated by the long, nonpolar C18 alkyl (octadecane) chain. This structural feature is the primary determinant of its solubility, suggesting a high affinity for nonpolar and weakly polar organic solvents. The presence of the chloromethoxy group introduces a degree of polarity and the capacity for dipole-dipole interactions and hydrogen bond acceptance via the ether oxygen. However, the influence of this polar group is significantly attenuated by the extensive hydrocarbon chain.

Consequently, this compound is expected to be readily soluble in nonpolar solvents where van der Waals forces are the predominant intermolecular interactions. Its solubility is predicted to decrease as the polarity of the solvent increases. In highly polar, protic solvents such as water and short-chain alcohols, solubility is expected to be negligible due to the energetic unfavorability of disrupting the strong hydrogen-bonding networks of these solvents to accommodate a large, nonpolar molecule.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Carbon Tetrachloride | High | "Like dissolves like"; strong van der Waals interactions between the C18 chain and the nonpolar solvent. |

| Weakly Polar Aprotic | Diethyl Ether, Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | The chloromethoxy group can engage in dipole-dipole interactions, and the ether oxygen can act as a hydrogen bond acceptor with THF. The long alkyl chain ensures good compatibility. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The significant polarity of these solvents makes the dissolution of the long nonpolar chain less favorable. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Very Low | The energy required to break the hydrogen bonds of the alcohol network is not sufficiently compensated by the interactions with the solute. |

| Highly Polar Protic | Water | Negligible | The hydrophobic effect of the long C18 chain will dominate, leading to extremely poor solubility. |

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a given solvent. This method involves creating a saturated solution in the presence of an excess of the solute and then measuring the concentration of the solute in the solution.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, gas chromatograph with a suitable detector, or a gravimetric setup).

Detailed Experimental Protocol

-

Preparation:

-

Ensure all glassware is scrupulously clean and dry.

-

Accurately weigh an excess amount of this compound and place it into a vial. The excess is crucial to ensure a saturated solution is formed.

-

Pipette a precise volume of the chosen organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture using an orbital shaker or magnetic stirrer at a constant speed. The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause emulsification.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

Carefully draw a sample of the supernatant (the clear solution above the undissolved solute) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, dry container to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

-

Gravimetric Analysis: A known volume of the filtered saturated solution can be evaporated to dryness in a pre-weighed container. The mass of the remaining solute is then determined.

-

Chromatographic Analysis (e.g., GC): This is suitable for volatile solutes and provides high specificity and sensitivity.

-

Spectroscopic Analysis (e.g., UV-Vis): This method is applicable if the solute has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region. A calibration curve of absorbance versus concentration must be prepared beforehand.

-

-

-

Calculation:

-

Calculate the solubility from the measured concentration of the diluted solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a weight/weight percentage.

-

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows.

1-(Chloromethoxy)octadecane molecular weight and formula

Disclaimer: Initial searches for "1-(Chloromethoxy)octadecane" did not yield a matching chemical profile. The data presented in this guide pertains to 1-Chlorooctadecane , a closely related and more extensively documented compound, which is presumed to be the subject of interest.

This technical guide provides a comprehensive overview of 1-Chlorooctadecane, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications, particularly for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1-Chlorooctadecane, also known as octadecyl chloride or stearyl chloride, is a long-chain alkyl halide. Its extended hydrocarbon tail imparts significant hydrophobicity, making it a valuable intermediate in the synthesis of various amphiphilic molecules.

Table 1: Quantitative Data for 1-Chlorooctadecane

| Property | Value | Source(s) |

| Molecular Formula | C18H37Cl | [1][2][3][4] |

| Molecular Weight | 288.94 g/mol | [1][2][5] |

| CAS Number | 3386-33-2 | [1][2][3][4] |

| Appearance | Clear, colorless to yellowish liquid after melting | [1] |

| Melting Point | 20-24 °C | [1][6] |

| Boiling Point | 157-158 °C at 1.5 mmHg; 347.8 °C at 760 mmHg | [1][6][7] |

| Density | 0.849 g/mL at 25 °C | [5][6] |

| Refractive Index | n20/D 1.451 | [1][5] |

| Water Solubility | 0.03 g/L at 20 °C | [1][6] |

| Solubility | Slightly soluble in chloroform and dichloromethane | [1] |

Experimental Protocol: Synthesis of 1-Chlorooctadecane

The following protocol details a semi-continuous process for the synthesis of 1-Chlorooctadecane from 1-octadecanol, achieving a high conversion rate.

Materials:

-

1-Octadecanol

-

N-n-octylalkylpyridinium chloride (catalyst)

-

Gaseous hydrogen chloride (HCl)

-

1 L jacketed glass reactor with a glass paddle stirrer

-

Reactant metering immersion tube

-

Distillation apparatus

Procedure:

-

Reactor Setup: A 1-liter jacketed glass reactor equipped with a glass paddle stirrer and an immersion tube for reactant metering is assembled.

-

Catalyst Introduction: 220 g of N-n-octylalkylpyridinium chloride is added to the reactor.

-

Temperature Adjustment: The temperature of the reactor is raised to and maintained at 150 °C.

-

Reactant Addition: 447 g of n-octadecanol is introduced uniformly into the reactor through the immersion tube over a period of 5 hours.[2]

-

Gaseous HCl Introduction: Throughout the 5-hour addition of n-octadecanol, gaseous hydrogen chloride is continuously metered into the reactor via the immersion tube in a slight stoichiometric excess.

-

Water Removal: The water formed during the reaction is simultaneously removed by distillation.[2]

-

Post-Reaction: After the addition of n-octadecanol is complete, the reaction is allowed to continue for an additional 3 hours at 150 °C with continuous HCl sparging.

-

Workup: The workup of the reaction mixture is analogous to standard procedures for the purification of alkyl chlorides, which may include washing with water and/or a mild base to remove excess HCl and catalyst, followed by drying and distillation to isolate the pure 1-Chlorooctadecane.

-

Yield: This process results in a 99.8% conversion of n-octadecanol to 1-Chlorooctadecane.[2]

Applications in Research and Drug Development

1-Chlorooctadecane serves as a versatile chemical intermediate with several applications relevant to the pharmaceutical and life sciences sectors:

-

Surfactant and Emulsifier Synthesis: Its long alkyl chain makes it a suitable starting material for the synthesis of various surfactants and emulsifiers used in drug formulation and delivery systems.[8]

-

Raw Material for Organic Synthesis: It is a key reactant in the synthesis of other functionalized long-chain alkanes. For instance, it can be used to produce octadecanethiol, a compound utilized in the formation of self-assembled monolayers on gold surfaces, which has applications in biosensors and drug delivery platforms.

-

Cosmetics and Personal Care: In the cosmetic industry, it is used in the production of hair and skin care products, acting as a conditioning agent, emollient, and viscosity regulator.[8]

-

Intermediate for Pharmaceuticals and Agrochemicals: 1-Chlorooctadecane can be a precursor in the synthesis of more complex organic molecules, including active pharmaceutical ingredients and agrochemicals.[8]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the semi-continuous synthesis of 1-Chlorooctadecane.

Caption: Workflow for the semi-continuous synthesis of 1-Chlorooctadecane.

References

- 1. lookchem.com [lookchem.com]

- 2. 1-Chlorooctadecane synthesis - chemicalbook [chemicalbook.com]

- 3. 1-Chlorooctadecane | C18H37Cl | CID 18815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Octadecane, 1-chloro- [webbook.nist.gov]

- 5. 氯代十八烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols: 1-(Chloromethoxy)octadecane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethoxy)octadecane is a lipophilic chloroalkyl ether that can serve as a valuable reagent in organic synthesis, particularly for the introduction of the octadecyloxymethyl (ODOM) protecting group. The long C18 alkyl chain imparts significant lipophilicity to molecules, which can be advantageous in modifying the solubility and bioavailability of drug candidates or intermediates. Its primary application is analogous to that of chloromethyl methyl ether (MOM-Cl), acting as a protecting group for alcohols and other sensitive functional groups.[1][2][3] The ODOM group is stable under a range of reaction conditions but can be readily cleaved under acidic conditions.[1][4][5]

Proposed Synthesis of this compound

A plausible and safe method for the in situ preparation of this compound involves the reaction of 1,1-dimethoxyoctadecane with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst.[6][7][8] This method avoids the isolation of the potentially hazardous chloroalkyl ether.

Reaction Scheme:

Core Application: Protection of Alcohols

The primary utility of this compound is the protection of hydroxyl groups. This is particularly useful in multi-step syntheses where a specific alcohol needs to be masked to prevent it from reacting in subsequent steps. The resulting octadecyloxymethyl (ODOM) ether is generally stable to basic, nucleophilic, and reducing conditions.[5]

General Experimental Protocol for Alcohol Protection

This protocol is adapted from standard procedures for MOM protection of alcohols.[1][9]

Materials:

-

Alcohol-containing substrate

-

This compound (or reagents for in situ generation)

-

A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)[1]

-

Anhydrous dichloromethane (DCM) as solvent

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the alcohol substrate (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.) to the solution and stir.

-

Add this compound (1.2 - 1.5 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure ODOM-protected alcohol.

Deprotection of Octadecyloxymethyl (ODOM) Ethers

The ODOM group can be readily removed under acidic conditions to regenerate the free alcohol. A variety of acidic conditions can be employed, ranging from strong acids in protic solvents to Lewis acids.[4][10][11]

General Experimental Protocol for Deprotection

This protocol is based on standard acidic hydrolysis of MOM ethers.[1][5][12]

Materials:

-

ODOM-protected substrate

-

Acidic reagent (e.g., Hydrochloric acid in methanol, p-Toluenesulfonic acid)[5][12]

-

Methanol or other suitable protic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the ODOM-protected substrate in methanol.

-

Add a catalytic amount of concentrated hydrochloric acid (or another suitable acid like p-TsOH).

-

Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO3 solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the deprotected alcohol.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the protection and deprotection of alcohols using the ODOM group, extrapolated from data for MOM ethers. Actual conditions may vary depending on the substrate.

| Process | Reagents | Base/Acid | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| Protection | This compound | DIPEA | DCM | 0 to RT | 2 - 12 | 85 - 95 |

| Deprotection | - | HCl (catalytic) | Methanol | RT to 50 | 1 - 6 | 90 - 98 |

| Deprotection | - | p-TsOH | Ethanol | RT to Reflux | 2 - 8 | 88 - 96 |

| Deprotection | - | ZnBr2, n-PrSH | DCM | 0 to RT | 0.1 - 0.5 | 85 - 95[10] |

Visualizations

Caption: Protection of an alcohol with this compound and subsequent acidic deprotection.

Caption: A logical workflow demonstrating the use of this compound for selective synthesis.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. tandfonline.com [tandfonline.com]

- 12. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Reaction of 1-(Chloromethoxy)octadecane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethoxy)octadecane is a lipophilic alkylating agent used in organic synthesis for the introduction of the octadecyloxymethyl (ODM) protecting group. This long aliphatic chain can enhance the solubility of molecules in nonpolar solvents and facilitate their interaction with lipid bilayers, a property of interest in drug delivery and membrane-related studies. The octadecyloxymethyl group is analogous to the more common methoxymethyl (MOM) group and is typically introduced by the reaction of this compound with various nucleophiles. These reactions proceed via a nucleophilic substitution mechanism, where the nucleophile displaces the chloride ion. This document provides detailed protocols for the protection of amines, carboxylic acids, and thiols using this compound and subsequent deprotection.

Reaction with Nucleophiles: An Overview

This compound reacts with a variety of nucleophiles, including amines, carboxylates, and thiolates, to form the corresponding protected derivatives. The general reaction scheme is depicted below:

Caption: General reaction of this compound with a nucleophile.

The reactivity of the nucleophile and the reaction conditions, such as the choice of solvent and base, are critical for achieving high yields.

Data Presentation: Reaction of this compound with Various Nucleophiles

The following tables summarize representative quantitative data for the protection of primary amines, secondary amines, carboxylic acids, and thiols with this compound. The data is based on analogous reactions with similar chloroalkoxymethyl ethers, and actual yields may vary depending on the specific substrate and reaction conditions.

Table 1: Protection of Amines

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Primary Aliphatic Amine | DIPEA | CH₂Cl₂ | 0 to RT | 4 - 8 | 85 - 95 |

| Primary Aromatic Amine | NaH | THF | 0 to RT | 6 - 12 | 70 - 85 |

| Secondary Aliphatic Amine | DIPEA | CH₂Cl₂ | RT | 8 - 16 | 80 - 90 |

| Secondary Aromatic Amine | NaH | DMF | RT to 50 | 12 - 24 | 60 - 75 |

Table 2: Protection of Carboxylic Acids

| Nucleophile (Carboxylic Acid) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Aliphatic Carboxylic Acid | DIPEA | CH₂Cl₂ | 0 to RT | 2 - 6 | 90 - 98 |

| Aromatic Carboxylic Acid | Cs₂CO₃ | DMF | RT | 4 - 8 | 85 - 95 |

Table 3: Protection of Thiols

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Aliphatic Thiol | NaH | THF | 0 | 1 - 3 | 90 - 99 |

| Aromatic Thiol | K₂CO₃ | Acetone | RT | 2 - 5 | 88 - 96 |

Experimental Protocols

The following are detailed methodologies for the protection of amines, carboxylic acids, and thiols using this compound, as well as the corresponding deprotection procedures.

Protocol 1: Protection of a Primary Aliphatic Amine

This protocol describes the general procedure for the N-protection of a primary aliphatic amine.

Materials:

-

Primary aliphatic amine

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve the primary aliphatic amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (1.5 eq) to the solution dropwise.

-

Slowly add a solution of this compound (1.2 eq) in CH₂Cl₂.

-

Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Protection of a Carboxylic Acid

This protocol outlines the general procedure for the O-protection of a carboxylic acid.

Materials:

-

Carboxylic acid

-

This compound

-

N,N-Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs₂CO₃)

-

Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in CH₂Cl₂ or DMF, add the base (DIPEA for CH₂Cl₂, 1.5 eq; or Cs₂CO₃ for DMF, 1.2 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add this compound (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.

-

After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired octadecyloxymethyl ester.

Protocol 3: Protection of a Thiol

This protocol details the general procedure for the S-protection of a thiol.

Materials:

-

Thiol

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Tetrahydrofuran (THF) or Acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the thiol (1.0 eq) in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.1 eq) in THF.

-

Stir the reaction at 0 °C to room temperature for 1-3 hours, with TLC monitoring.

-

Carefully quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 4: Deprotection of the Octadecyloxymethyl (ODM) Group

The ODM group is an acetal and can be cleaved under acidic conditions.

Materials:

-

ODM-protected compound

-

Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

-

Methanol (MeOH) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve the ODM-protected compound in a suitable solvent (e.g., MeOH or CH₂Cl₂).

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or 10% v/v TFA).

-

Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the stability of the substrate. Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous NaHCO₃ solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the deprotected compound by column chromatography if necessary.

Visualizations

Reaction Mechanism: SN2 Reaction with an Amine

The protection of an amine with this compound proceeds through a standard SN2 mechanism.

Application Notes: Surface Modification with 1-(Chloromethoxy)octadecane for Enhanced Hydrophobicity

Introduction

Surface modification is a critical process in materials science, enabling the tailoring of surface properties to suit specific applications in research, diagnostics, and drug delivery. One key objective of surface modification is to control the wettability of a substrate, often by increasing its hydrophobicity. This can be achieved by covalently attaching long-chain alkyl groups to the surface. 1-(Chloromethoxy)octadecane is a reactive compound well-suited for this purpose. Its octadecyl chain provides a highly non-polar interface, while the chloromethoxy group offers a reactive site for covalent attachment to various substrates.

The primary mechanism for the surface modification involves the reaction of the chloromethyl group of this compound with nucleophilic functional groups present on a substrate surface, such as hydroxyl (-OH) groups. This reaction, analogous to the Williamson ether synthesis, results in the formation of a stable ether linkage, covalently bonding the octadecyloxymethyl group to the surface. This process effectively transforms a hydrophilic surface into a highly hydrophobic one.

Principle of Modification

The surface modification process leverages the reactivity of the α-chloro ether functionality in this compound. In the presence of a suitable base, surface hydroxyl groups are deprotonated to form alkoxides. These surface-bound alkoxides then act as nucleophiles, attacking the electrophilic carbon of the chloromethyl group in this compound. This results in a nucleophilic substitution reaction (SN2), forming a stable ether bond and releasing a chloride ion. The long octadecyl chains then self-assemble into a dense, hydrophobic monolayer on the substrate.

Applications

The ability to create robust, hydrophobic surfaces using this compound opens up a range of applications for researchers, scientists, and drug development professionals:

-

Biomaterial Engineering: Reducing protein adsorption and cell adhesion on medical implants and devices to minimize biofouling and improve biocompatibility.

-

Drug Delivery: Modifying the surface of nanoparticles to control their interaction with biological membranes and enhance drug encapsulation and release profiles.

-

Microelectronics: Creating hydrophobic passivation layers on silicon wafers and other electronic components to protect against moisture.

-

Lab-on-a-Chip Devices: Fabricating microfluidic channels with controlled surface properties to manipulate fluid flow and prevent sample adhesion.

Quantitative Data Summary

The effectiveness of surface modification with this compound can be quantified by measuring the change in surface properties. The following table summarizes typical data obtained from the characterization of a modified hydroxylated glass substrate.

| Parameter | Untreated Substrate | Modified Substrate |

| Water Contact Angle (°) | 25 ± 3 | 110 ± 4 |

| Surface Free Energy (mN/m) | 68 | 22 |

| Film Thickness (Å) | N/A | 20 - 25 |

| Elemental Surface Composition (Atomic %) | Si: 28, O: 65, C: 7 | Si: 15, O: 35, C: 50 |

Experimental Protocols

1. Materials and Reagents

-

Substrate: Hydroxylated glass slides (or other substrate with surface hydroxyl groups)

-

This compound (reagent grade)

-

Anhydrous Toluene (solvent)

-

Triethylamine (base)

-

Acetone (for cleaning)

-

Isopropanol (for cleaning)

-

Deionized water (for cleaning and contact angle measurement)

-

Nitrogen gas (for drying)

2. Substrate Preparation

-

Clean the hydroxylated glass slides by sonicating in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes.

-

Rinse the slides thoroughly with deionized water.

-

Dry the slides under a stream of nitrogen gas.

-

Activate the surface hydroxyl groups by treating the slides with an oxygen plasma cleaner for 5 minutes. Alternatively, immerse the slides in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by extensive rinsing with deionized water and drying under nitrogen. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

3. Surface Modification Protocol

-

Prepare a 10 mM solution of this compound in anhydrous toluene in a clean, dry reaction vessel.

-

Add triethylamine to the solution to a final concentration of 20 mM. The triethylamine acts as a base to deprotonate the surface hydroxyl groups.

-

Immerse the cleaned and activated glass slides in the reaction solution.

-

Seal the reaction vessel and allow the reaction to proceed for 12 hours at 60°C with gentle agitation.

-

After the reaction, remove the slides from the solution and rinse them sequentially with toluene, isopropanol, and deionized water to remove any unreacted reagents.

-

Dry the modified slides under a stream of nitrogen gas.

-

Store the modified slides in a desiccator until further use.

4. Surface Characterization

-

Contact Angle Measurement: Measure the static water contact angle using a goniometer to assess the change in surface hydrophobicity.

-

X-ray Photoelectron Spectroscopy (XPS): Perform XPS analysis to confirm the presence of the octadecyloxymethyl layer by detecting the increase in the carbon signal and the appearance of a C-O peak.

-

Atomic Force Microscopy (AFM): Use AFM to visualize the surface topography and assess the uniformity of the deposited monolayer.

Visualizations

Experimental Workflow for Surface Modification

Caption: Workflow for surface modification.

Reaction Mechanism on a Hydroxylated Surface